molecular formula C8H17NO B2755376 2,2,4,4-Tetramethylpyrrolidin-3-ol CAS No. 1784608-85-0

2,2,4,4-Tetramethylpyrrolidin-3-ol

Cat. No.: B2755376
CAS No.: 1784608-85-0
M. Wt: 143.23
InChI Key: GHMTVJMAOINZNU-UHFFFAOYSA-N
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Description

2,2,4,4-Tetramethylpyrrolidin-3-ol is a chemical compound characterized by a pyrrolidine ring substituted with four methyl groups and a hydroxyl group at the third position. This compound is notable for its unique structure, which imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,4-Tetramethylpyrrolidin-3-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of isobutyryl chloride with triethylamine and zinc powder, followed by hydrogenation in the presence of a catalyst . The reaction conditions often require refluxing, cooling, filtering, and distillation under reduced pressure to obtain the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous recycling of reagents like triethylamine to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions: 2,2,4,4-Tetramethylpyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.

    Substitution: The methyl groups and hydroxyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrrolidines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2,4,4-Tetramethylpyrrolidin-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,4,4-Tetramethylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the pyrrolidine ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 2,2,4,4-Tetramethylpyrrolidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of four methyl groups and a hydroxyl group makes it more sterically hindered and reactive compared to its simpler analogs .

Properties

IUPAC Name

2,2,4,4-tetramethylpyrrolidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-7(2)5-9-8(3,4)6(7)10/h6,9-10H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHMTVJMAOINZNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC(C1O)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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